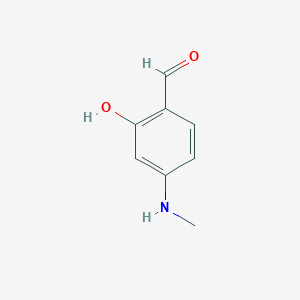

2-Hydroxy-4-(methylamino)benzaldehyde

Description

2-Hydroxy-4-(methylamino)benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a methylamino group at the 4-position of the benzene ring. Benzaldehyde derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-hydroxy-4-(methylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-7-3-2-6(5-10)8(11)4-7/h2-5,9,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZFINPDHGLUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243280-83-2 | |

| Record name | 2-hydroxy-4-(methylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylamino)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2-Hydroxy-4-(methylamino)benzaldehyde are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, automated systems for precise control of reaction conditions, and efficient purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The hydroxyl and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-4-(methylamino)benzoic acid.

Reduction: Formation of 2-hydroxy-4-(methylamino)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-4-(methylamino)benzaldehyde has several scientific research applications:

Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules with similar functional groups.

Medicinal Chemistry: The combination of hydroxyl and amine groups can lead to interesting biological properties, making it a potential scaffold for drug discovery.

Material Science: Depending on its properties, it can be investigated for applications in material science, such as the development of new polymers or functional materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(methylamino)benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Reactivity: Electron-donating groups (e.g., –OCH₃, –NHCH₃) enhance resonance stabilization, favoring Schiff base formation. In contrast, electron-withdrawing groups (e.g., –CF₃) reduce electrophilicity at the aldehyde group . – The methylamino group in the target compound may improve solubility in polar solvents compared to methoxy or bromomethyl analogs .

Physicochemical Properties

- Melting Points :

- Commercial Availability :

- 2-Hydroxy-4-(hydroxymethyl)benzaldehyde is available at 98% purity (€202–€1,837 per unit), whereas trifluoromethyl derivatives are priced higher due to specialized synthetic routes .

Biological Activity

2-Hydroxy-4-(methylamino)benzaldehyde, also known as 4-(methylamino)-2-hydroxybenzaldehyde, is an organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 2-Hydroxy-4-(methylamino)benzaldehyde typically involves the reaction of 4-(methylamino)phenol with formaldehyde under acidic conditions. This process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.

Biological Properties

Research indicates that 2-Hydroxy-4-(methylamino)benzaldehyde exhibits several biological activities:

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : The compound has shown cytotoxic effects in different cancer cell lines, suggesting its role in cancer treatment.

- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxic to MDA-MB-231 cells (IC50 ~5 µM) | |

| Anti-inflammatory | Inhibits COX-2 and iNOS expression |

The biological activity of 2-Hydroxy-4-(methylamino)benzaldehyde can be attributed to several mechanisms:

- Inhibition of Enzymes : It may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory mediators.

- Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

- Antimicrobial Mechanisms : It likely disrupts bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2-Hydroxy-4-(methylamino)benzaldehyde on breast cancer cells (MDA-MB-231). The compound exhibited an IC50 value of approximately 5 µM, indicating significant growth inhibition compared to control groups. Apoptotic markers were assessed, revealing increased caspase-3 activity and morphological changes typical of apoptosis.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation using RAW 264.7 macrophages, treatment with 2-Hydroxy-4-(methylamino)benzaldehyde resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also reduced the expression levels of COX-2 and iNOS, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.